ML67-33

K2P channels selectivity profiling TREK subfamily

Researchers investigating TREK subfamily K2P channels often face the challenge of obtaining a tool compound that activates TREK-1, TREK-2, and TRAAK with comparable potency while sparing TASK and TRESK channels. ML67-33 (CAS 1443290-89-8) directly addresses this need. • Comparable activation: EC50 values of 21.8-29.4 μM (TREK-1), 30.2 μM (TREK-2), and 27.3 μM (TRAAK) in Xenopus oocytes; 9.7 μM in HEK293T cells. • Defined mechanism: Activates the extracellular selectivity filter-based C-type gate, enabling biophysical studies of K2P gating. • High selectivity: Minimal to no effect on TASK-1/2/3, TRESK, and Kv7.2 channels at tested concentrations. Supplied with ≥98% HPLC purity and comprehensive QC documentation. Standard research quantities available for immediate global shipping.

Molecular Formula C18H17Cl2N5
Molecular Weight 374.269
CAS No. 1443290-89-8
Cat. No. B609174
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameML67-33
CAS1443290-89-8
SynonymsML 67-33
Molecular FormulaC18H17Cl2N5
Molecular Weight374.269
Structural Identifiers
SMILESCC1(C2=C(C=CC(=C2)Cl)N(C3=C1C=C(C=C3)Cl)CCC4=NNN=N4)C
InChIInChI=1S/C18H17Cl2N5/c1-18(2)13-9-11(19)3-5-15(13)25(8-7-17-21-23-24-22-17)16-6-4-12(20)10-14(16)18/h3-6,9-10H,7-8H2,1-2H3,(H,21,22,23,24)
InChIKeyGQPMJOXQJUGJPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





ML67-33: Selective TREK K2P Activator


ML67-33 (CAS 1443290-89-8) is a dihydroacridine analogue identified as a low micromolar, selective activator of the temperature- and mechano-sensitive two-pore domain potassium (K2P) channel subfamily, specifically targeting TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) [1]. It was developed from a high-throughput functional screen and acts by reversibly increasing channel currents through activation of the extracellular selectivity filter-based C-type gate, a core gating apparatus that integrates diverse modulatory inputs [2].

Workflow TREK subfamily K2P channel activation studies
Selection Broad TREK-1/2/TRAAK selectivity with minimal TASK/TRESK activation
Use Context Biophysical gating investigations and native tissue electrophysiology

ML67-33: Distinct Selectivity & Gating


K2P channel modulators exhibit substantial variability in subfamily selectivity, potency, and gating mechanism, rendering simple in-class substitution invalid. ML67-33 exhibits a unique selectivity pattern, robustly activating TREK-1, TREK-2, and TRAAK with comparable potency, while showing minimal to no effect on TASK-1, TASK-2, TASK-3, TRESK, and Kv7.2 channels [1]. This profile contrasts with other activators like BL-1249 (∼10-fold preference for TREK-1/2 over TRAAK), ML335/ML402 (activate TREK-1/2 but not TRAAK), and its parent compound ML67 (weaker potency) [2]. Additionally, ML67-33 acts via a defined extracellular C-type gate mechanism, a feature not universally shared across all K2P activators, and demonstrates functional reversibility and independence from cellular expression systems [3].

K2P selectivity may not transfer BL-1249 activates TREK-1/2 more potently than TRAAK; ML335/ML402 do not activate TRAAK. ML67-33’s uniform TREK subfamily profile differs.
Potency context may differ Parent ML67 has reported weaker TREK-1 activation; ML67-33 provides a distinct potency context that may not replicate with parent compound.
Gating mechanism may not transfer ML67-33 acts via C-type gate; other activators may target different sites or binding pockets, shifting gating interpretation.

ML67-33: Differentiating Evidence


TREK Subfamily Activation Selectivity

ML67-33 selectively activates TREK-1 (K2P2.1), TREK-2 (K2P10.1), and TRAAK (K2P4.1) with comparable EC50 values, while exhibiting negligible activation of TASK-1, TASK-2, TASK-3, and TRESK channels [1]. This broad TREK subfamily activation distinguishes ML67-33 from BL-1249, which activates TREK-1 and TREK-2 ∼10-fold more potently than TRAAK, and from ML335/ML402, which activate TREK-1 and TREK-2 but not TRAAK [2].

TREK Subfamily Selectivity
Head-to-head
Emax 11.1–14.7 vs TASK/TRESK 0.9–2.0
Supports TREK-subfamily-specific endpoint attribution
Xenopus oocyte voltage-clamp data
K2P channels selectivity profiling TREK subfamily

Potency vs. Parent ML67

ML67-33 represents a significant potency enhancement over its parent compound ML67 in activating TREK-1 channels. In Xenopus oocyte assays, ML67-33 activates TREK-1 with an EC50 of 36.3 ± 1.0 μM, a nearly 6-fold improvement over ML67, which has an EC50 of 213.0 ± 1.2 μM [1].

Potency vs Parent ML67
Head-to-head
5.87× improved EC50
Supports lower-concentration TREK-1 activation workflow
Xenopus oocyte, EC50 36.3 vs 213.0 μM
TREK-1 structure-activity relationship potency optimization

Cellular Potency Gain

ML67-33 exhibits a pronounced increase in potency in a cellular context compared to a cell-free system. Whole-cell patch clamp recordings in HEK293T cells yield an EC50 of 9.7 ± 1.2 μM for TREK-1 activation, which is 3.7-fold lower (more potent) than the EC50 of 36.3 ± 1.0 μM observed in Xenopus oocytes [1].

Cellular Potency Gain
Head-to-head
EC50 9.7 μM vs 36.3 μM oocyte
Supports cellular assay context at reported concentrations
HEK293T whole-cell patch vs oocyte two-electrode clamp
cellular assay patch-clamp electrophysiology bioactivity

C-Type Gate Activation Mechanism

Biophysical studies demonstrate that ML67-33 reversibly increases channel currents by activating the extracellular selectivity filter-based C-type gate, a core gating apparatus that integrates diverse modulatory inputs [1]. This mechanism is distinct from compounds like BL-1249, which also targets the C-type gate but with a different selectivity profile, and from ML335/ML402, which bind to a cryptic 'K2P modulator pocket' behind the selectivity filter [2]. The defined mechanism of ML67-33 allows for more precise interpretation of experimental results in studies of K2P gating and modulation.

C-Type Gate Activation
Class-level
Extracellular selectivity filter-based C-type gate
Supports C-type gate mechanism interpretation
Distinct from cryptic modulator pocket binding
mechanism of action C-type gate channel gating

ML67-33: Research & Industrial Applications


TREK Functions in Native Tissues

Given its comparable activation of TREK-1, TREK-2, and TRAAK, with minimal off-target effects on TASK and TRESK channels [1], ML67-33 is ideally suited for studies aimed at elucidating the collective physiological roles of the TREK subfamily in native tissue preparations, such as sensory neurons, cardiomyocytes, or immune cells, where multiple TREK members may be co-expressed.

C-Type Gate Modulation in K2P Biophysics

The well-defined mechanism of ML67-33, acting through activation of the extracellular selectivity filter-based C-type gate [2], makes it a valuable tool for biophysical investigations of K2P channel gating. It can be used to probe the functional role of the C-type gate in integrating various physical and chemical stimuli, providing a benchmark for comparing other C-type gate modulators.

TREK-Mediated Effects in Disease Models

The enhanced potency of ML67-33 in mammalian cells (EC50 = 9.7 μM in HEK293T cells) [3] supports its use in cell-based disease models where TREK channel activation is hypothesized to be protective or modulatory, such as in models of hyperexcitability, pain, or ischemia. The cellular potency allows for robust channel activation at concentrations that minimize non-specific compound effects.

Comparative Pharmacology with K2P Activators

ML67-33 serves as a critical comparator for other K2P activators like BL-1249 (TREK-1/2 > TRAAK) and ML335/ML402 (TREK-1/2 only) [4]. Its distinct subfamily activation pattern enables researchers to deconvolve the contributions of specific TREK family members in complex physiological or pharmacological assays, facilitating the rational design of more selective modulators.

Application
Selection Property
Validation Focus
TREK subfamily studies in native tissues
Broad TREK activation with minimal off-target K2P effects
TREK-mediated physiological endpoint context
K2P C-type gate biophysics
Defined C-type gate activation mechanism
Gating mechanism interpretation and benchmarking
Cell-based hyperexcitability/pain/ischemia models
Enhanced potency in mammalian cells
Model-response endpoint context; TREK activation readouts
K2P activator comparative pharmacology
Distinct TREK subfamily selectivity pattern
Deconvolution of TREK family member contributions

Technical Documentation Hub

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34 linked technical documents
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